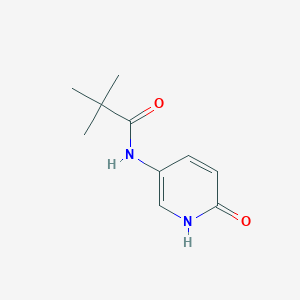![molecular formula C11H13Br2NO2 B8639942 4-[bis(2-bromoethyl)amino]benzoic acid CAS No. 2045-18-3](/img/structure/B8639942.png)
4-[bis(2-bromoethyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[bis(2-bromoethyl)amino]benzoic acid: is an organic compound with the molecular formula C11H12Br2NO2. This compound is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a bis(2-bromoethyl)amino group. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]benzoic acid typically involves the reaction of benzoic acid with bis(2-bromoethyl)amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Common reagents used in this synthesis include benzoic acid, bis(2-bromoethyl)amine, and a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature with stirring to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound.
化学反応の分析
Types of Reactions: 4-[bis(2-bromoethyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-bromoethyl)amino group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced forms of the compound, such as amines or alcohols.
科学的研究の応用
4-[bis(2-bromoethyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[bis(2-bromoethyl)amino]benzoic acid involves its interaction with molecular targets in biological systems. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective in antimicrobial and anticancer applications .
類似化合物との比較
BENZOIC ACID, p-(BIS(2-CHLOROETHYL)AMINO)-: Similar structure but with chlorine atoms instead of bromine.
BENZOIC ACID, p-(BIS(2-FLUOROETHYL)AMINO)-: Similar structure but with fluorine atoms instead of bromine.
BENZOIC ACID, p-(BIS(2-IODOETHYL)AMINO)-: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 4-[bis(2-bromoethyl)amino]benzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various applications .
特性
CAS番号 |
2045-18-3 |
|---|---|
分子式 |
C11H13Br2NO2 |
分子量 |
351.03 g/mol |
IUPAC名 |
4-[bis(2-bromoethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Br2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChIキー |
PDMWTJJWTBLAOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N(CCBr)CCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(4-Fluorophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B8639911.png)
![7-(Piperidin-4-yl)-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B8639919.png)


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8639936.png)



